![molecular formula C18H10F4N2O4S B2878626 N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide CAS No. 306977-62-8](/img/structure/B2878626.png)
N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "FTY720" and is a sphingosine-1-phosphate (S1P) receptor modulator. FTY720 has been found to have potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and neurological disorders.
Wirkmechanismus
FTY720 acts as a modulator of the N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide receptor, which is involved in various cellular processes, including cell proliferation, migration, and apoptosis. FTY720 binds to the N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide receptor and induces its internalization, leading to the downregulation of the receptor. This results in the inhibition of various cellular processes, including cell proliferation and migration, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FTY720 has been found to have several biochemical and physiological effects. FTY720 has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes. FTY720 has also been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in this process. Additionally, FTY720 has been found to have immunomodulatory effects by regulating the function of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages for lab experiments. FTY720 is a potent and specific modulator of the N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide receptor, making it an ideal tool for studying the role of the N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide receptor in various cellular processes. Additionally, FTY720 has been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery. However, FTY720 has some limitations for lab experiments. FTY720 has poor solubility in water, which can limit its use in some experiments. Additionally, FTY720 has been found to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of FTY720. One future direction is the development of new derivatives of FTY720 with improved solubility and specificity. Another future direction is the study of the role of FTY720 in the regulation of other cellular processes, such as angiogenesis and inflammation. Additionally, the potential use of FTY720 in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new delivery methods for FTY720, such as nanoparticles, should be investigated to improve its efficacy and reduce its side effects.
Conclusion:
FTY720 is a chemical compound with significant potential for therapeutic applications in various diseases. Its potent and specific modulatory effects on the N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide receptor make it an ideal tool for studying the role of the N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide receptor in various cellular processes. Further research on FTY720 and its derivatives can lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
FTY720 is synthesized through several chemical reactions. The synthesis process involves the reaction of 4-nitro-3-(trifluoromethyl)phenol with 3-chlorothiophene-2-carboxylic acid, followed by the reaction with 4-fluoroaniline. The final step involves the reaction of the obtained intermediate with N,N-dimethylformamide dimethyl acetal to yield FTY720.
Wissenschaftliche Forschungsanwendungen
FTY720 has been extensively studied for its potential therapeutic applications. Studies have shown that FTY720 has anticancer effects and can inhibit tumor growth by inducing apoptosis in cancer cells. FTY720 has also been found to have immunomodulatory effects and can be used to treat autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, FTY720 has been found to have neuroprotective effects and can be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N2O4S/c19-10-1-3-11(4-2-10)23-17(25)16-15(7-8-29-16)28-12-5-6-14(24(26)27)13(9-12)18(20,21)22/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPGSUGZDPICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
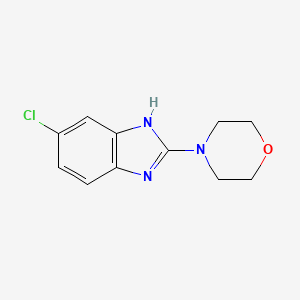
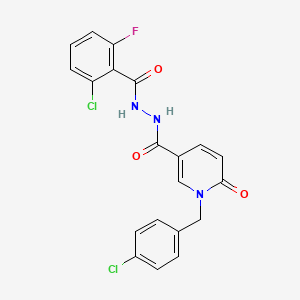
![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
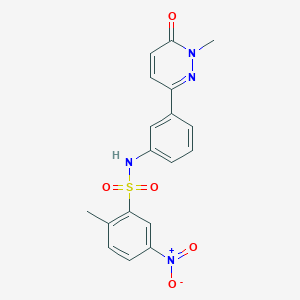
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)
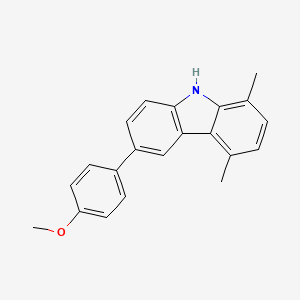
![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)
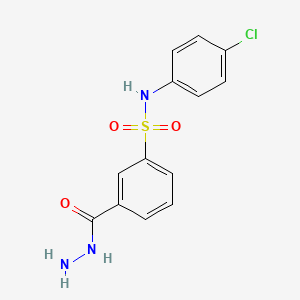
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)
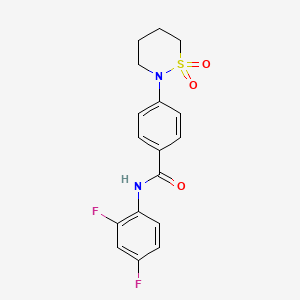
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)